Palmitoleoyl Ethanolamide

Description

Properties

IUPAC Name |

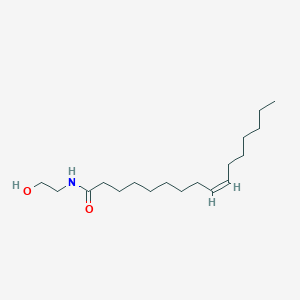

(Z)-N-(2-hydroxyethyl)hexadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)19-16-17-20/h7-8,20H,2-6,9-17H2,1H3,(H,19,21)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFRLANWAASSSFV-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50711250 | |

| Record name | Palmitoleoyl Ethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50711250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Palmitoleoylethanolamde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94421-67-7 | |

| Record name | (9Z)-N-(2-Hydroxyethyl)-9-hexadecenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94421-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoleoyl Ethanolamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50711250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palmitoleoylethanolamde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013648 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Endogenous Regulation of Palmitoylethanolamide

N-Acylethanolamine Biosynthesis Pathways

The formation of N-acylethanolamines, including PEA, is primarily initiated by the synthesis of N-acyl-phosphatidylethanolamine (NAPE), a precursor molecule. This process is catalyzed by N-acyltransferases. Subsequently, NAPE is converted to NAEs through several distinct pathways.

The most direct and well-characterized pathway for the synthesis of PEA involves the enzyme N-acyl phosphatidylethanolamine-selective phospholipase D (NAPE-PLD). wikipedia.org This enzyme catalyzes the hydrolysis of N-palmitoyl-phosphatidylethanolamine (N-palmitoyl-PE) to produce PEA and phosphatidic acid. researchgate.net NAPE-PLD is a membrane-associated zinc hydrolase. nih.gov

Studies using NAPE-PLD knockout (NAPE-PLD-/-) mice have been instrumental in elucidating the significance of this pathway. In the brain tissue of these mice, a significant reduction in the calcium-dependent conversion of NAPEs to NAEs has been observed. nih.gov Specifically, the levels of saturated NAEs, including PEA, were found to be decreased. nih.gov One study reported that the genetic deletion of NAPE-PLD reduces PEA levels in the brain by approximately 40%, indicating that while the NAPE-PLD pathway is a major contributor, other biosynthetic routes are also active. mdpi.com

Research Findings on the NAPE-PLD Pathway

| Study Focus | Key Finding | Implication | Reference |

|---|---|---|---|

| NAPE-PLD knockout mice brain tissue analysis | ~40% reduction in brain PEA levels. | NAPE-PLD is a major, but not the sole, pathway for PEA biosynthesis in the brain. | mdpi.com |

| NAPE-PLD knockout mice brain tissue analysis | Greater than 5-fold reduction in calcium-dependent conversion of NAPEs to NAEs. | Highlights the calcium-dependency of the NAPE-PLD enzyme in the nervous system. | nih.gov |

| NAPE-PLD knockout mice peripheral tissues | NAPE levels were significantly higher in the heart, kidney, and liver of NAPE-PLD-/- mice compared to wild-type mice, but NAE levels were not altered. | Suggests a limited role of NAPE-PLD in NAE production in these peripheral tissues and the presence of significant alternative pathways. | researchgate.netoup.com |

The synthesis of the precursor molecule, NAPE, is a critical rate-limiting step in the production of NAEs. This reaction is catalyzed by N-acyltransferases (NATs). A key enzyme in this process is a calcium-dependent N-acyltransferase (Ca-NAT). mdpi.com This enzyme facilitates the transfer of an acyl group from a donor phospholipid, such as phosphatidylcholine, to the nitrogen atom of phosphatidylethanolamine, forming NAPE. The activity of Ca-NAT is stimulated by the presence of calcium ions, suggesting that cellular calcium signaling can regulate the production of NAE precursors.

While the NAPE-PLD pathway is a primary route for PEA synthesis, the existence of alternative pathways has been confirmed, particularly through studies on NAPE-PLD knockout mice where PEA production is not completely abolished. mdpi.com These alternative routes provide redundancy and tissue-specific regulation of NAE levels.

One of the alternative pathways involves the sequential action of secretory phospholipase A2 (sPLA2) and a lysophospholipase D (lysoPLD). In this two-step process, sPLA2 first hydrolyzes NAPE to form N-acyl-lysophosphatidylethanolamine (lyso-NAPE). nih.gov Subsequently, a lysoPLD acts on lyso-NAPE to release PEA. nih.gov

Research has shown that different isoforms of sPLA2 exhibit activity towards N-palmitoyl-PE. Recombinant group IB, IIA, and V of sPLA2s were found to be active, whereas group X sPLA2 and cytosolic PLA2α were inactive. researchgate.net The highest PLA1/PLA2 activity for N-palmitoyl-PE in rat tissues was observed in the stomach and was identified as group IB sPLA2. nih.gov

Activity of sPLA2 Isoforms on N-palmitoyl-PE

| sPLA2 Isoform | Activity towards N-palmitoyl-PE | Reference |

|---|---|---|

| Group IB | Active | researchgate.net |

| Group IIA | Active | researchgate.net |

| Group V | Active | researchgate.net |

| Group X | Inactive | researchgate.net |

| Cytosolic PLA2α | Inactive | researchgate.net |

Another NAPE-PLD-independent pathway proceeds through the formation of glycerophospho-N-acylethanolamine (GP-NAE). This route involves the enzyme alpha/beta-hydrolase 4 (Abh4), which acts as a phospholipase to remove both O-acyl chains from NAPE, generating GP-NAE. Following this, the phosphodiester bond of GP-NAE is cleaved by the glycerophosphodiester phosphodiesterase GDE1 to release the NAE.

A third alternative pathway involves the action of phospholipase C (PLC). In this route, PLC cleaves NAPE to produce phospho-N-acylethanolamine (pNAE). This intermediate is then dephosphorylated by a phosphatase to yield the final NAE product. One of the phosphatases implicated in this final step is the protein tyrosine phosphatase non-receptor type 22 (PTPN22).

Alternative Biosynthetic Routes from N-Acyl-Phosphatidyl-Ethanolamines

Enzymatic Degradation of Palmitoylethanolamide

The biological activity of PEA is terminated through enzymatic hydrolysis, which breaks it down into its constituent molecules: palmitic acid and ethanolamine. These components are then available for reuse by the cell, for instance, in the synthesis of membrane phospholipids (B1166683). Two primary enzymes are responsible for this degradation process, each with distinct characteristics and tissue distribution.

Fatty Acid Amide Hydrolase (FAAH)

Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase located in the membrane of the endoplasmic reticulum. It is a key enzyme in the catabolism of a wide range of fatty acid amides, including the endocannabinoid anandamide (B1667382) (AEA) and PEA. FAAH is found in various tissues, including the central and peripheral nervous systems. While it degrades PEA, studies have shown that FAAH generally hydrolyzes AEA at a faster rate. The inhibition of FAAH has been demonstrated to increase endogenous levels of PEA, particularly in the brain and liver. Furthermore, PEA has been observed to down-regulate the expression and activity of FAAH, which may represent a mechanism for enhancing the activity of other endocannabinoids like AEA, a phenomenon known as the "entourage effect".

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) is a cysteine hydrolase primarily located within lysosomes. This enzyme exhibits a preference for hydrolyzing saturated and monounsaturated N-acylethanolamines like PEA over polyunsaturated ones like AEA. NAAA functions optimally at an acidic pH of approximately 5, consistent with its lysosomal localization. It is highly expressed in immune and inflammatory cells, such as macrophages. The selective inhibition of NAAA has been shown to effectively raise PEA levels in inflamed tissues and dampen inflammatory responses, highlighting its crucial role in regulating PEA signaling in the context of inflammation. The relative contribution of FAAH versus NAAA to PEA degradation can vary significantly depending on the specific tissue and the prevailing physiological or pathological conditions.

Potential Role of Other Hydrolytic Enzymes

While FAAH and NAAA are recognized as the principal enzymes responsible for PEA degradation, the complexity of lipid metabolism suggests that other hydrolytic enzymes may also contribute to its breakdown. The existence of alternative catabolic pathways is an area of ongoing research. The precise identity and physiological relevance of these potential alternative enzymes are not yet fully characterized. Understanding their roles could provide further insights into the nuanced regulation of PEA levels in different cellular contexts and tissues.

Dynamics of Endogenous Palmitoylethanolamide Levels in Physiological and Pathological States

The endogenous concentrations of PEA are not static; they fluctuate in response to various physiological and pathological triggers. This dynamic regulation is central to its role as a pro-homeostatic and protective mediator.

"On-Demand" Synthesis in Response to Tissue Injury and Cellular Stress

A key feature of the PEA system is its "on-demand" synthesis. Rather than being synthesized and stored, PEA is produced locally and rapidly when and where it is needed, typically in response to cellular stress, tissue injury, or inflammation. This localized production is considered an immediate protective response aimed at restoring cellular homeostasis. For example, increased PEA levels have been observed following ischemic events and in response to psychosocial stress. This rapid synthesis allows PEA to act as a local autacoid, modulating cellular functions in the immediate vicinity of its production to counteract the detrimental effects of the injury or stressor.

Alterations in Palmitoylethanolamide Concentrations Across Various Disease Conditions

Endogenous PEA levels are significantly altered across a spectrum of pathological conditions, often as part of the body's adaptive response. In many acute inflammatory and neuroinflammatory states, PEA levels are upregulated. This increase is generally interpreted as a natural, protective mechanism aimed at resolving inflammation and mitigating tissue damage.

However, in situations of chronic inflammation or protracted pain, the capacity for PEA synthesis may be overwhelmed, leading to a state of "exhaustion" where PEA levels are found to be depleted. This reduction in endogenous PEA may contribute to the persistence of the pathological state.

The table below summarizes findings from various studies on the changes in endogenous PEA levels in different conditions.

| Disease Condition | Study Type | Tissue/Fluid | Change in PEA Levels |

| Multiple Sclerosis | CREAE in mice | Spinal Cord | Increased |

| Multiple Sclerosis | TMEV-IDD in mice | Spinal Cord | Increased |

| Multiple Sclerosis | RR-SP in patients | Plasma | Increased |

| Inflammatory Pain | Carrageenan-induced in rats | Hind Paw | Decreased |

| Neuropathic Pain | Animal models | Spinal Cord/Supraspinal areas | Decreased |

| Traumatic Brain Injury | Animal models | Brain | Increased |

| Acute Psychosocial Stress | Human studies | - | Increased |

| Depression | Human studies | - | Reduced or Unaffected |

Data compiled from multiple sources.

These findings suggest that the modulation of endogenous PEA levels is a critical component of the body's response to a wide array of diseases and injuries.

Tissue-Specific Regulation and Distribution of Palmitoylethanolamide

Palmitoylethanolamide is widely distributed throughout mammalian tissues and body fluids, underscoring its role as a ubiquitous signaling molecule. wikipedia.orgnih.govmdpi.com It has been detected in the brain, spinal cord, peripheral nerves, liver, spleen, gastrointestinal tract, skin, muscle, and blood, among other tissues. nih.govmdpi.comingentaconnect.com The concentration of PEA varies significantly between different tissues, reflecting tissue-specific roles and regulatory mechanisms. nih.govnih.gov Generally, PEA is present at relatively low basal levels, often measured in picomoles per gram of tissue, but these levels can change dramatically in response to physiological or pathological stimuli. ingentaconnect.comnih.gov

The regulation of PEA levels is highly localized and context-dependent, often described by the "Autacoid Local Injury Antagonism" (ALIA) mechanism. wikipedia.org This means PEA is synthesized and acts locally on demand in response to injury or inflammation to restore homeostasis. nih.govwikipedia.org For example, in the nervous system, PEA levels are known to increase in response to neuroinflammation, nerve injury, and neurodegenerative conditions. nih.govnih.govnih.gov This upregulation is considered an endogenous protective response aimed at reducing neuronal damage and modulating the activity of non-neuronal cells like microglia and mast cells. nih.govmdpi.comoup.com Conversely, in some pathological states, such as certain types of neuropathic pain, the levels of PEA in the spinal cord have been found to be depleted. mdpi.com

In peripheral tissues, PEA levels are also dynamically regulated. During inflammation, PEA concentrations can increase as part of the body's natural anti-inflammatory response. researchgate.netiherb.com Studies have shown that in macrophages, proinflammatory stimuli can down-regulate the expression of NAPE-PLD, the key enzyme for PEA synthesis, thereby reducing local PEA production. nih.gov This suggests a complex feedback mechanism where the inflammatory state itself can modulate the levels of this anti-inflammatory mediator. In the gastrointestinal tract, PEA plays a role in gut homeostasis, and its levels can be influenced by factors such as diet. nih.govnih.govnih.gov For instance, dietary fat intake has been shown to decrease PEA levels in the small intestine of rats. ingentaconnect.comnih.gov

The distribution of PEA has been quantified in various human and animal tissues. Research on human placental tissues, for example, found that PEA was the most abundant N-acylethanolamine, with the highest average concentration detected in the amniotic membrane. nih.govresearchgate.net This highlights its potential role in the protective and healing properties of these tissues. nih.gov In animal models, studies have measured PEA levels across different central nervous system regions and peripheral organs, providing valuable insight into its physiological roles. bohrium.comnih.gov For example, after exogenous administration in rats, PEA levels were found to be significantly higher in the central nervous system. bohrium.comresearchgate.net

Data Table 1: Distribution of Palmitoylethanolamide (PEA) in Human Placental Tissues

| Tissue | Average PEA Concentration (ng/g) |

| Amniotic Membrane (AM) | 350.33 ± 239.26 |

| Placenta (PL) | 219.08 ± 79.42 |

Source: Data extracted from a study on the distribution of N-acylethanolamines in human placental membranes. nih.govresearchgate.net

Data Table 2: Relative Activity of PEA-Synthesizing Enzyme (NAPE-PLD) in Mouse Tissues

| Tissue | Relative NAPE-PLD Activity (%) |

| Brain | 100 |

| Spleen | ~75 |

| Peritoneal Macrophage | ~25 |

Source: Data adapted from a study on NAPE-PLD expression in macrophages. nih.gov The activity is shown relative to the brain.

Molecular Mechanisms of Action of Palmitoylethanolamide

Direct Receptor-Mediated Signaling

PEA's pharmacological effects are primarily mediated through its interaction with several key receptors, including the peroxisome proliferator-activated receptor alpha (PPAR-α), the orphan G-protein coupled receptor 55 (GPR55), and the transient receptor potential vanilloid type 1 (TRPV1) channel. consensus.appmdpi.com

A primary and well-established molecular target for PEA is the nuclear receptor PPAR-α. nih.govdoi.org PEA directly binds to and activates PPAR-α, with a reported half-maximal effective concentration (EC50) of 3.1 ± 0.4 μM. doi.org This activation is fundamental to many of PEA's anti-inflammatory properties. nih.govdoi.org Studies using animal models of inflammation, such as carrageenan-induced paw edema, have demonstrated that the anti-inflammatory effects of PEA are absent in mice lacking the PPAR-α receptor. doi.org

Upon activation by PEA, PPAR-α acts as a transcription factor that regulates the expression of a multitude of genes involved in both inflammation and metabolic processes. frontiersin.orgnih.gov This nuclear receptor plays a crucial role in lipid metabolism and has been shown to reduce the transcription of pro-inflammatory genes. frontiersin.org

The anti-inflammatory effects of PEA mediated by PPAR-α are partly due to the downregulation of key pro-inflammatory enzymes and signaling pathways. Research has shown that PEA reduces the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). wikipedia.org Furthermore, PEA prevents the degradation of IκB-α and the subsequent nuclear translocation of NF-κB, a critical transcription factor for inflammatory responses. nih.govwikipedia.org This inhibition of the NF-κB pathway leads to a reduction in the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

| Target Gene/Pathway | Effect of PEA-mediated PPAR-α Activation | Reference |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | Downregulation | wikipedia.org |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulation | wikipedia.org |

| NF-κB Pathway | Inhibition of nuclear translocation | nih.govwikipedia.org |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | Reduction in synthesis | nih.gov |

The activation of PPAR-α by PEA also has downstream effects on other receptor systems. Notably, PEA has been shown to indirectly influence the endocannabinoid system by increasing the expression of the cannabinoid receptor type 2 (CB2) in immune cells like microglia. consensus.appconsensus.app This upregulation of CB2 receptors contributes to the anti-inflammatory and neuroprotective actions of PEA. consensus.app

Furthermore, there is evidence to suggest that the activation of TRPV1 channels by PEA is at least partially mediated by PPAR-α. nih.govnih.gov Studies have shown that a PPAR-α-dependent pathway is involved in PEA's ability to activate TRPV1 in sensory neurons. researchgate.net

PEA also interacts with the orphan G-protein coupled receptor 55 (GPR55), which has been identified as an atypical cannabinoid receptor. nih.govnih.gov While PEA shows low affinity for the classical cannabinoid receptors CB1 and CB2, it selectively activates GPR55. mdpi.com The activation of GPR55 by PEA has been implicated in various physiological processes. For instance, in the ventral hippocampus, PEA-induced activation of GPR55 has been shown to regulate the activity of the mesolimbic dopamine (B1211576) system. nih.gov Some research also suggests a role for GPR55 in mediating the anti-inflammatory effects of PEA, particularly in the gastrointestinal tract where GPR55 is highly expressed. metagenicsinstitute.com.au

PEA directly modulates the activity of the transient receptor potential vanilloid type 1 (TRPV1) channel, a key receptor involved in pain signaling and inflammation. consensus.appconsensus.app PEA can directly activate TRPV1 channels, contributing to its effects on sensory neurons. nih.govnih.gov This interaction is complex, as PEA can also potentiate the actions of endogenous cannabinoids, such as anandamide (B1667382) and 2-arachidonoylglycerol (2-AG), at TRPV1 channels. nih.govnih.gov

PEA acts as a direct agonist at TRPV1 channels. nih.govnih.gov In comparative studies with capsaicin, the well-known TRPV1 agonist, PEA exhibited similar potency but lower efficacy in activating TRPV1 currents. nih.govnih.gov A significant finding is that PEA induces a stronger desensitization of TRPV1 currents compared to capsaicin. nih.govnih.gov For example, continuous exposure to PEA resulted in a 79 ± 3% decrease in TRPV1 currents, which was a greater desensitization than that observed with capsaicin. nih.gov This pronounced desensitization property may contribute to the analgesic effects of PEA by reducing the responsiveness of sensory neurons to painful stimuli. nih.govnih.gov Furthermore, PEA has been shown to enhance the desensitization of TRPV1 channels induced by 2-AG. nih.govresearchgate.net

| Property | Palmitoylethanolamide (PEA) at TRPV1 | Reference |

|---|---|---|

| Agonism | Direct agonist | nih.govnih.gov |

| Efficacy vs. Capsaicin | Lower | nih.govnih.gov |

| Desensitization vs. Capsaicin | Stronger | nih.govnih.gov |

| Effect on 2-AG-induced Desensitization | Enhances | nih.govresearchgate.net |

Transient Receptor Potential Vanilloid Type 1 (TRPV1) Channel Modulation

Potentiation of Endocannabinoid-Induced TRPV1 Activation

Palmitoylethanolamide has been shown to enhance the activity of endocannabinoids at the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key receptor involved in pain signaling and inflammation. nih.govnih.gov This potentiation is a critical aspect of PEA's mechanism, often described as an "entourage effect." nih.gov Rather than acting as a potent direct agonist, PEA augments the ability of endocannabinoids like N-arachidonoyl ethanolamine (anandamide or AEA) and 2-arachidonoylglycerol (2-AG) to activate and subsequently desensitize these channels. nih.govnih.gov

Research has demonstrated that PEA can significantly increase the desensitization of TRPV1 channels induced by 2-AG in response to capsaicin, a potent TRPV1 agonist. nih.govnih.govresearchgate.net This enhanced desensitization is crucial, as the prolonged activation and subsequent inactivation of TRPV1 channels contribute to analgesic effects. nih.gov Studies using rat isolated small mesenteric arteries have also shown that PEA potentiates the vasorelaxant responses to anandamide, an effect that is abolished by TRPV1 receptor antagonists, confirming the involvement of this channel. nih.gov This potentiation may occur through allosteric modulation of the TRPV1 channel, where PEA binds to a site distinct from the endocannabinoid binding site, thereby increasing the affinity or efficacy of AEA and 2-AG. nih.govnih.gov

| Compound | Condition | Effect on TRPV1 Desensitization to Capsaicin | IC₅₀ Value (μM) |

|---|---|---|---|

| 2-Arachidonoylglycerol (2-AG) | Alone | Induces desensitization | 0.75 ± 0.04 |

| 2-Arachidonoylglycerol (2-AG) + Palmitoylethanolamide (PEA) | 2 μM PEA | Significantly increases desensitization | 0.45 ± 0.02 |

Role in Nociceptive Signal Transduction

PEA plays a significant role in modulating nociceptive signal transduction, which is the process by which pain signals are transmitted through the nervous system. Its anti-nociceptive effects are attributed to its ability to down-regulate inflammatory responses and reduce neuronal sensitization at both peripheral and central levels. resynate.commdpi.com A key mechanism is the inhibition of mast cell degranulation, a process termed Autacoid Local Injury Antagonism (ALIA). nih.gov By stabilizing mast cells, PEA reduces the release of pro-inflammatory and algogenic (pain-producing) mediators. nih.govmdpi.com

Furthermore, PEA influences the activity of other immune cells involved in pain and inflammation, such as microglia and astrocytes in the central nervous system. mdpi.comresearchgate.net By modulating these non-neuronal cells, PEA can quell neuroinflammation, which is a key driver of chronic pain states. mdpi.com Its effects on nociceptive signaling are also mediated by its interactions with various ion channels, including voltage-gated sodium channels like Nav1.7, which are critical for the initiation and propagation of pain signals. nih.gov The modulation of these targets ultimately leads to a reduction in the hyperexcitability of neurons, thereby dampening pain perception. nih.gov

Indirect Receptor Modulation and "Entourage Effect"

A cornerstone of Palmitoylethanolamide's mechanism of action is the "entourage effect," a phenomenon where a compound can enhance the physiological activity of endogenous signaling molecules. resynate.comresearchgate.net PEA does not exert strong direct effects on cannabinoid receptors CB1 and CB2 but instead modulates the endocannabinoid system indirectly, amplifying the effects of true endocannabinoids. nih.govconsensus.appconsensus.app

Enhancement of Endocannabinoid Levels (e.g., N-Arachidonoyl Ethanolamine (AEA), 2-Arachidonoylglycerol (2-AG))

PEA has been shown to increase the endogenous levels of both AEA and 2-AG. nih.gov This can occur through several mechanisms, including the inhibition of the enzymatic degradation of these endocannabinoids. nih.govmetagenicsinstitute.com Specifically, PEA may inhibit the expression or activity of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for breaking down AEA. mdpi.commetagenicsinstitute.com By slowing the degradation of AEA, PEA effectively increases its concentration and duration of action at its target receptors. metagenicsinstitute.com

Studies have demonstrated this enhancing effect in various models. For instance, PEA was found to elevate the levels of 2-AG in human keratinocytes by approximately 3-fold and in human plasma by up to 2-fold. nih.govnih.gov This elevation of endocannabinoid tone is a key component of the "entourage effect," leading to greater activation of cannabinoid pathways. nih.gov

| Endocannabinoid | System/Cell Type | Observed Effect of PEA |

|---|---|---|

| 2-Arachidonoylglycerol (2-AG) | Human Keratinocytes | ~3-fold increase |

| 2-Arachidonoylglycerol (2-AG) | Human Plasma | ~2-fold increase |

| N-Arachidonoyl Ethanolamine (AEA) | Human Keratinocytes (at 20 μM PEA after 6h) | ~5-fold increase |

Modulation of Cannabinoid Receptor (CB1 and CB2) Activity via Endocannabinoid System Cross-Talk

While PEA exhibits little to no direct binding affinity for CB1 and CB2 receptors, its actions are often attenuated by antagonists for these receptors, particularly CB2. consensus.appconsensus.appfrontiersin.org This indicates an indirect modulation of cannabinoid receptor activity. By increasing the levels of endogenous ligands like AEA and 2-AG, PEA ensures that these endocannabinoids are more available to activate CB1 and CB2 receptors, leading to downstream signaling that contributes to pain relief and anti-inflammatory effects. consensus.appmetagenicsinstitute.com

Furthermore, PEA can increase the expression of CB2 receptors on the surface of immune cells, such as microglia. consensus.appconsensus.appnih.gov This upregulation is primarily mediated through the activation of PPAR-α. consensus.appnih.gov An increased number of CB2 receptors makes these cells more responsive to the circulating levels of endocannabinoids, thereby enhancing the anti-inflammatory and neuroprotective signaling through this pathway. consensus.appnih.gov

Functional Interactions with GPR55 and Cannabinoid Receptors

GPR55 has been identified as an atypical cannabinoid receptor and is a target for PEA. nih.govnih.gov Activation of GPR55 by PEA has been demonstrated to have significant functional consequences in the central nervous system. For example, in the ventral hippocampus, PEA-induced activation of GPR55 modulates the mesolimbic dopamine system, affecting processes like social interaction and memory. nih.govnih.govresearchgate.net The effects of PEA in this brain region were blocked by a selective GPR55 antagonist, confirming the receptor's involvement. nih.govnih.govresearchgate.net

The signaling of GPR55 is also intertwined with the classical cannabinoid receptors. There is evidence of potential receptor heterodimerization or cross-talk between GPR55 and CB1/CB2 receptors, suggesting that PEA's activation of GPR55 could functionally influence the signaling of the entire endocannabinoid system. In the striatum, PEA has been shown to trigger the synthesis of 2-AG via GPR55 activation. frontiersin.org

Non-Canonical and Cellular Signaling Pathways

A primary molecular target for PEA is the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a nuclear receptor that regulates gene expression related to lipid metabolism and inflammation. nih.govconsensus.appresearchgate.net Activation of PPAR-α by PEA is a key mechanism underlying its potent anti-inflammatory effects. consensus.app This activation leads to the suppression of pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) pathway, and a reduction in the production of inflammatory mediators. nih.govresearchgate.net PEA's ability to reduce inflammation and tissue injury following events like spinal cord trauma is largely attributed to its action on PPAR-α. nih.gov

PEA also modulates other cellular signaling pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in inflammation and cellular stress responses. researchgate.net Additionally, PEA has been shown to influence neurosteroid synthesis and regulate various ion channels, contributing to its neuroprotective and analgesic properties. nih.govconsensus.app By engaging these diverse and interconnected pathways, PEA exerts a pleiotropic and homeostatic influence on cellular function.

Autacoid Local Injury Antagonism (ALIA) Mechanism

One of the earliest proposed mechanisms for PEA's action is the Autacoid Local Injury Antagonism (ALIA) mechanism. nih.govwikipedia.org This concept describes PEA as an "autacoid," a locally produced signaling molecule that is synthesized "on-demand" in response to cellular injury or inflammation. alchetron.comwikipedia.org The core of the ALIA mechanism is PEA's ability to act as a local down-regulator of inflammatory processes, primarily by modulating the activity of mast cells. nih.govfrontiersin.org This localized, self-regulating function helps to maintain cellular homeostasis and prevent excessive inflammation. mdpi.commdpi.com

PEA plays a crucial role in controlling the behavior of mast cells, which are key players in orchestrating inflammatory and allergic responses. researchgate.net Positioned at the interface with the external environment, mast cells act as sentinels that, upon activation, release a host of preformed and newly synthesized inflammatory mediators. researchgate.net

PEA has been shown to down-regulate mast cell activation and degranulation. nih.govphoenixrising.me This inhibitory action prevents or reduces the release of pro-inflammatory substances. alchetron.comwikipedia.org In experimental models, PEA has demonstrated a significant, dose-dependent inhibition of various mast cell mediators. nih.gov

Table 1: Effect of Palmitoylethanolamide on Mast Cell Mediator Release

| Mediator | Effect of PEA | Cell/Model System |

|---|---|---|

| Histamine (B1213489) | Inhibition of release | Canine skin mast cells nih.gov, RBL-2H3 cells nih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of release | Canine skin mast cells nih.gov |

This modulation of mast cells is a cornerstone of the ALIA mechanism and contributes significantly to PEA's anti-inflammatory and analgesic properties. alchetron.comnih.gov

Beyond peripheral mast cells, PEA also exerts significant control over glial cells within the central nervous system, particularly microglia and astrocytes. mdpi.comwikipedia.org Microglia, the resident immune cells of the brain, play a pivotal role in neuroinflammation and neuronal damage. nih.govnih.gov

PEA has been shown to modulate microglial activation, preventing their excessive pro-inflammatory response. mdpi.comnih.gov In vitro studies on N9 microglial cells have shown that pre-treatment with PEA can blunt the stimulation of M1 pro-inflammatory markers induced by lipopolysaccharide (LPS) and concurrently increase M2 anti-inflammatory markers. nih.govnih.gov This suggests PEA can shift microglia from a pro-inflammatory (M1) phenotype to an anti-inflammatory (M2) phenotype. nih.govconsensus.app This shift is crucial for resolving inflammation and promoting tissue repair within the nervous system. nih.gov Furthermore, PEA has been found to reduce reactive astrogliosis, the activation and proliferation of astrocytes in response to injury. wikipedia.org

Table 2: Effects of Palmitoylethanolamide on Microglia

| Microglial Response | Effect of PEA | Key Findings |

|---|---|---|

| Activation State | Inhibition of M1 polarization; Promotion of M2 phenotype | PEA antagonizes LPS-induced M1 polarization and may induce the anti-inflammatory M2a phenotype. nih.govnih.gov |

| Pro-inflammatory Markers | Blunts the increase of M1 markers | Reduces expression of markers like iNOS. nih.govfrontiersin.org |

| Anti-inflammatory Markers | Increases M2 markers | Restores levels of Arginase-1 (Arg1), an M2a marker. nih.gov |

Inhibition of Nuclear Factor Kappa B (NF-κB) Translocation and Signaling

Nuclear Factor Kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation. nih.govescholarship.org In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB-α. Upon stimulation by inflammatory signals, IκB-α is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. nih.govescholarship.org

PEA has been demonstrated to interfere with this key inflammatory pathway. plos.org Research shows that PEA can prevent the degradation of IκB-α, which in turn inhibits the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.govmdpi.com By blocking NF-κB activation, PEA effectively suppresses the downstream production of multiple inflammatory molecules. nih.govplos.org This mechanism is often mediated through PEA's activation of the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α). nih.govescholarship.orgplos.org

Attenuation of Pro-Inflammatory Cytokine and Chemokine Production (e.g., TNF-α, IL-1β, IL-6, IFN-γ, CXCL1)

A direct consequence of inhibiting the NF-κB pathway is the reduced production of pro-inflammatory cytokines and chemokines. mdpi.com PEA has been shown to significantly decrease the expression and release of several key cytokines involved in initiating and sustaining the inflammatory response.

Studies have consistently reported that PEA reduces the levels of major pro-inflammatory cytokines, including:

Tumor Necrosis Factor-alpha (TNF-α) mdpi.comnih.gov

Interleukin-1beta (IL-1β) mdpi.comnih.govnih.gov

Interleukin-6 (IL-6) mdpi.comnih.gov

In a study using N9 murine microglia cells, PEA pre-treatment was effective in antagonizing the LPS-stimulated production of mRNA for these pro-inflammatory cytokines and reduced the release of TNF-α. nih.gov It also decreased the cellular content of pro-IL-1β protein. nih.gov Similarly, PEA has been shown to reduce the expression of the chemokine MCP-1 (also known as CCL2), which is involved in recruiting monocytes to sites of inflammation. nih.gov

Modulation of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are hallmarks of inflammatory processes. Their expression is largely driven by the NF-κB pathway. nih.govescholarship.org iNOS produces large quantities of nitric oxide, a mediator of inflammation and cellular damage, while COX-2 is responsible for the synthesis of prostaglandins, which contribute to pain and inflammation. plos.orgmdpi.com

Downregulation of Neurotrophic Factors (e.g., Nerve Growth Factor (NGF))

While neurotrophic factors are essential for neuronal survival and growth, overproduction of certain factors, such as Nerve Growth Factor (NGF), can contribute to pathological states, particularly chronic and inflammatory pain. mdpi.comnih.gov In these conditions, elevated NGF levels can sensitize pain-sensing neurons.

PEA has been shown to down-regulate the expression of NGF in models of inflammatory and neuropathic pain. mdpi.comnih.govnih.gov By suppressing the overproduction of mediators like NGF, PEA helps to reduce the sensitization of peripheral nerves, thereby contributing to its analgesic effects. mdpi.comnih.gov For instance, in a model of postoperative pain in rats, PEA treatment reduced the increased expression of NGF in the lumbar spinal cord following a plantar incision. researchgate.net

Influence on Toll-like Receptor 4 (TLR4) Expression

Palmitoylethanolamide (PEA) has been shown to modulate the inflammatory response by influencing the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor involved in the innate immune system's response to pathogens and cellular damage. Research indicates that PEA can exert anti-inflammatory effects by targeting the S100B/TLR4 axis on enteric glial cells, which leads to a downstream inhibition of nuclear factor kappa B (NF-kB)-dependent inflammation. nih.govsemanticscholar.org This interaction suggests that PEA's mechanism of action involves dampening the inflammatory cascade initiated by TLR4 activation.

However, the influence of PEA on TLR4 expression itself appears to be context-dependent. In a study involving microglial cells stimulated with lipopolysaccharide (LPS), a potent TLR4 agonist, PEA pre-treatment did not reverse the LPS-induced reduction in TLR4 mRNA levels. mdpi.com This suggests that PEA's anti-inflammatory effects in this model are not mediated by restoring TLR4 expression but rather through other downstream mechanisms. mdpi.comnih.gov In human macrophages, while PEA was able to inhibit the activation of NF-κB triggered by LPS, this effect was not mediated by a direct interaction with TLR4. mdpi.com

Further studies have highlighted that PEA's effects on TLR4-dependent pathways can be selective. For instance, in a model of varicocele in mice, PEA was found to restore the expression of certain proteins and reduce others through a TLR4-dependent pathway. mdpi.com This indicates a nuanced role for PEA in modulating TLR4 signaling, where it may selectively influence downstream targets rather than directly altering receptor expression in all cellular contexts. The anti-inflammatory actions of PEA, in some cases, appear to be at least partially independent of direct TLR4 interaction. nih.gov

Modulation of Pro- and Anti-Apoptotic Markers

Palmitoylethanolamide demonstrates a significant influence on the delicate balance between pro- and anti-apoptotic markers, thereby contributing to its neuroprotective and anti-inflammatory effects. mdpi.com Apoptosis, or programmed cell death, is a critical process in tissue homeostasis, and its dysregulation is implicated in various pathological conditions.

In models of neuroinflammation and neurodegeneration, PEA has been shown to modulate key proteins involved in the apoptotic cascade. mdpi.com For instance, in the context of brain ischemia/reperfusion injury, the administration of a PEA analogue, N-Palmitoylethanolamide-Oxazoline (PEA-OXA), led to an increased expression of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and a decreased expression of the pro-apoptotic protein Bax. nih.gov This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, with a higher ratio favoring apoptosis.

Furthermore, PEA has been observed to reduce the expression of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov In cancer cell lines, PEA has been reported to induce apoptosis by upregulating pro-apoptotic genes such as BAX, CASPASE-8, and FADD, while downregulating the anti-apoptotic gene BCL-2. researchgate.net This suggests that PEA's effect on apoptosis can be context-dependent, promoting cell survival in healthy tissues while inducing cell death in cancerous cells. The modulation of these apoptotic markers underscores PEA's role in maintaining cellular homeostasis and protecting against pathological cell death. nih.gov

Interaction with Sirtuin 1 (Sirt1) and Mitophagy Processes

Recent research has uncovered a connection between Palmitoylethanolamide and Sirtuin 1 (Sirt1), a key regulator of cellular metabolism, stress resistance, and aging. Sirt1 is an NAD+-dependent deacetylase that plays a crucial role in maintaining mitochondrial health through processes like mitophagy, the selective removal of damaged mitochondria.

Studies have shown that PEA and Sirt1 share common mechanisms in exerting anti-inflammatory and neuroprotective effects. nih.gov A derivative of PEA, N-Palmitoylethanolamide-Oxazoline (PEA-OXA), has been demonstrated to provide neuroprotection through the activation of Sirt1. nih.gov In the context of ischemic brain injury, PEA-OXA administration activated the Sirt1 signaling pathway. nih.gov This activation was associated with a decrease in the NAD+/NADH ratio and an increase in the activity of antioxidant enzymes, highlighting the role of Sirt1 in mitigating oxidative stress. nih.gov

Sirt1 is known to activate mitophagy through various pathways, including the PINK1/Parkin-dependent pathway. nih.gov Sirtuins can regulate transcription factors and enzymes that are involved in the expression of mitophagy-related proteins. nih.gov While direct evidence linking PEA to the modulation of mitophagy via Sirt1 is still emerging, the established interaction between PEA-OXA and Sirt1 activation suggests a potential role for PEA in this crucial cellular quality control process. nih.gov The activation of Sirt1 by PEA-related compounds points towards a novel mechanism by which PEA may contribute to cellular health and resilience. nih.govresearchgate.net

Pharmacological Effects and Therapeutic Potential of Palmitoylethanolamide

Anti-Inflammatory Actions

The anti-inflammatory effects of PEA are well-documented across various preclinical and clinical studies. clinicaltrials.govnih.gov It has been shown to modulate immune responses, inhibit the activation of mast cells, and reduce the release of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory cascade. wikipedia.orgclinicaltrials.gov These actions contribute to its therapeutic potential in a wide range of inflammatory disorders. researchgate.net

Systemic and Localized Inflammatory Responses

PEA has demonstrated the ability to modulate both systemic and localized inflammatory responses. nih.gov It can reduce the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). wikipedia.org Furthermore, PEA can prevent the degradation of IκB-α and the subsequent nuclear translocation of NF-κB, a key transcription factor that orchestrates the inflammatory response. wikipedia.orgnih.gov This action is largely attributed to its function as an endogenous PPAR-α agonist. wikipedia.org By down-regulating mast cell degranulation, PEA can inhibit the release of preformed and newly synthesized inflammatory mediators such as histamine (B1213489) and tumor necrosis factor-alpha (TNF-α). wikipedia.org

Gastrointestinal Tract Inflammation (e.g., Inflammatory Bowel Disease, Irritable Bowel Syndrome, Colitis)

PEA has shown considerable promise in mitigating inflammation within the gastrointestinal tract. nih.gov In conditions like Inflammatory Bowel Disease (IBD) and Irritable Bowel Syndrome (IBS), PEA's anti-inflammatory properties can help to control intestinal inflammation and reduce abdominal pain. nih.govcaringsunshine.com Preclinical studies in animal models of colitis have demonstrated that PEA can reduce tissue damage and modulate immune responses within the gut. caringsunshine.com This is achieved, in part, through its interaction with the endocannabinoid system and the activation of PPAR-α. caringsunshine.com Research suggests that PEA can also help to maintain the integrity of the intestinal barrier, which is often compromised in inflammatory gut conditions. psoriasis-skin-clinic-gosford.com.au In a murine model of colitis, PEA was found to attenuate inflammation and intestinal permeability while stimulating the proliferation of colonic cells in a manner dependent on PPAR-α and CB2 receptors. nih.gov

Table 1: Effects of Palmitoylethanolamide on Gastrointestinal Inflammation

| Condition | Observed Effects of PEA | Relevant Mechanisms |

|---|---|---|

| Inflammatory Bowel Disease (IBD) | Reduces intestinal inflammation and tissue damage. caringsunshine.com | PPAR-α activation, modulation of the endocannabinoid system. caringsunshine.com |

| Irritable Bowel Syndrome (IBS) | Decreases the severity and frequency of abdominal pain. nih.gov | Modulation of mast cell activity and reduction of visceral hypersensitivity. caringsunshine.com |

| Colitis | Attenuates inflammation and intestinal permeability. nih.gov | PPAR-α and CB2 receptor-dependent mechanisms. nih.gov |

Neuroinflammation (Central and Peripheral Nervous Systems)

Neuroinflammation is a key pathological feature of many neurodegenerative and neuropathic pain conditions. mdpi.comnih.gov PEA has been shown to exert significant neuroprotective and anti-inflammatory effects in both the central and peripheral nervous systems. mdpi.com It can down-modulate the activation of microglia and mast cells, which are key cellular mediators of neuroinflammatory processes. mdpi.comnih.gov In models of spinal trauma, PEA has been observed to reduce neurological deficits by decreasing the infiltration and activation of mast cells, as well as diminishing the activation of microglia and astrocytes. wikipedia.org The neuroprotective actions of PEA are often linked to its activation of PPAR-α. mdpi.com

Joint and Musculoskeletal Inflammatory Conditions (e.g., Osteoarthritis, Inflammatory Arthritis)

In the context of joint and musculoskeletal inflammatory conditions, PEA has demonstrated analgesic and anti-inflammatory effects. nih.gov For individuals with osteoarthritis, PEA has been shown to reduce pain and improve joint function. webmd.com In animal models of osteoarthritis, oral administration of PEA led to a reduction in knee joint swelling and cartilage degradation. nih.gov Furthermore, it was associated with a significant decrease in the serum levels of inflammatory mediators such as leukotriene B4, nitric oxide, TNF-α, interleukin-1β, and prostaglandin (B15479496) E2. nih.gov While there is strong preclinical evidence for its use in inflammatory joint disorders, robust clinical trials in conditions like rheumatoid arthritis are still needed to establish its efficacy. caringsunshine.com

Table 2: Research Findings on Palmitoylethanolamide in Osteoarthritis

| Study Type | Model/Population | Key Findings |

|---|---|---|

| Animal Study | Monosodium iodoacetate-induced osteoarthritis in rats | PEA reduced knee joint swelling, cartilage degradation, and serum levels of inflammatory markers (LTB4, NO, TNF-α, IL-1β, PGE2). nih.gov |

| Clinical Trial | Patients with knee osteoarthritis | PEA supplementation led to a dose-dependent improvement in joint pain, stiffness, and function. nih.gov |

| Clinical Trial | Patients with temporomandibular joint (TMJ) osteoarthritis | PEA was found to be more effective than ibuprofen (B1674241) in relieving pain. nih.gov |

Vascular Inflammation and Endothelial Dysfunction

PEA also exhibits protective effects on the vascular system by reducing inflammation and improving endothelial function. arvojournals.org It has been shown to reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) and the chemokine CCL2 in endothelial cells stimulated by TNF-α. ahajournals.org This suggests that PEA's therapeutic effects are mediated not only by macrophages but also by endothelial cells. ahajournals.org In a study involving patients with ocular hypertension, a three-month intake of PEA was found to significantly improve flow-mediated dilation (FMD), a measure of endothelial function. arvojournals.org In vitro studies have also demonstrated that PEA can protect human vascular endothelial cells and cardiomyocytes from drug-induced toxicity by reducing inflammation through PPAR-α and NLRP3 inflammasome-related pathways. ascopubs.org

Pulmonary and Respiratory System Inflammation

The anti-inflammatory properties of PEA extend to the pulmonary and respiratory systems. mdpi.com In animal models of acute lung injury, ultramicronized PEA was able to reduce inflammatory cell infiltration in the bronchoalveolar lavage fluid and decrease the expression of pro-inflammatory cytokines and chemokines. nih.gov It was also observed to reduce mast cell degranulation in the lungs. nih.gov In mice with aerosolized ovalbumin-induced allergic inflammation, PEA supplementation inhibited leukocyte infiltration, pulmonary inflammation, and the recruitment and degranulation of pulmonary mast cells. nih.gov A combination of PEA and phycocyanin has been shown to protect infected and inflamed epithelial cells from the lungs against cytotoxicity and to reduce the production of reactive oxygen species and inflammatory cytokines. customcompounding.com.au

Modulation of Immune Cell Subsets (e.g., Macrophages, Neutrophils)

Palmitoylethanolamide (PEA) exerts significant immunomodulatory effects by influencing the activity of various immune cells, including macrophages and neutrophils. nih.govnih.gov Its mechanisms of action often involve the peroxisome proliferator-activated receptor-alpha (PPAR-α), which plays a crucial role in regulating inflammation. nih.govmdpi.comresearchgate.net PEA's interaction with PPAR-α can lead to a reduction in the production of pro-inflammatory cytokines. nih.govresearchgate.net

In macrophages, PEA has been shown to modulate their activation and polarization. nih.govmdpi.com Microglia, the resident macrophage-like cells of the central nervous system, are key targets for PEA. mdpi.com In conditions of neuroinflammation, microglia can become overactivated, contributing to a cycle of inflammation and neuronal damage. researchgate.netoup.com PEA can inhibit this overactivation, thereby reducing the release of inflammatory mediators. researchgate.netmdpi.com Research indicates that PEA can counteract the pro-inflammatory M1 polarization of microglia and promote a shift towards the anti-inflammatory M2 phenotype. mdpi.com This modulation helps to restore tissue homeostasis and provides a neuroprotective effect. mdpi.com Furthermore, PEA can enhance the phagocytic activity of macrophages, contributing to its anti-infective properties. nih.gov

PEA also influences neutrophil activity. In models of spinal cord injury, PEA administration has been shown to have an inhibitory potential on neutrophil infiltration. mdpi.com By reducing the recruitment of neutrophils to sites of inflammation, PEA can help to mitigate tissue damage associated with the release of neutrophilic enzymes and reactive oxygen species.

Pain Modulation and Analgesic Effects

Palmitoylethanolamide has demonstrated notable analgesic effects across a spectrum of pain conditions, positioning it as a significant agent in pain management. nih.govnih.gov Its pain-relieving properties are attributed to its ability to modulate inflammation and neuroinflammatory processes. nih.govspringermedizin.de PEA is an endogenous fatty acid amide that interacts with the endocannabinoid system and other cellular targets to control pain signaling. nih.govcenterwatch.com It has been shown to be effective in reducing the intensity of chronic pain without the side effects commonly associated with traditional analgesics. oup.comnih.gov

Chronic Pain Syndromes

Clinical evidence supports the utility of PEA in the management of various chronic pain syndromes. nih.gov Systematic reviews and meta-analyses of randomized controlled trials have concluded that PEA can significantly reduce pain scores compared to comparators. nih.gov Its efficacy has been observed in chronic pain of different origins, including radiculopathy, osteoarthrosis, and post-herpetic neuralgia. oup.com

Neuropathic Pain (e.g., Diabetic Peripheral Neuropathy, Chemotherapy-Induced Peripheral Neuropathy)

Neuropathic pain, a challenging condition arising from nerve damage, is a key area where PEA has shown therapeutic potential. nih.govcenterwatch.com It is believed to exert its effects by reducing neuroinflammation and protecting nerve cells. nih.govcenterwatch.com

Diabetic Peripheral Neuropathy (DPN): Several studies have investigated the role of PEA in alleviating the symptoms of diabetic peripheral neuropathy. nih.govdiabetesjournals.orgtums.ac.ir In a randomized controlled trial, PEA was shown to significantly reduce total pain and pain interference in individuals with DPN. nih.gov The study also noted improvements in sleep and a reduction in inflammatory markers such as interleukin-6 and C-reactive protein. nih.gov Another prospective observational study found that adding PEA to standard therapy for DPN patients resulted in a significant decrease in pain scores and improved sensitivity. tums.ac.irtums.ac.ir

| Study Type | Key Findings | Outcome Measures | Reference |

|---|---|---|---|

| Randomized Controlled Trial | Significant reduction in total pain and pain interference. | BPI-DPN, NPSI, MOS sleep scale, DASS-21, IL-6, CRP | nih.gov |

| Prospective Observational Study | Significant decrease in pain scores from 6.05 to 3.57 over 8 weeks. | Visual Analog Scale (VAS), Monofilament Testing | tums.ac.irtums.ac.ir |

| Pilot Longitudinal Observational Study | PEA as an add-on to alpha-lipoic acid accelerated the resolution of neuropathic symptoms. | Neuropathy Symptoms Score (NSS) | diabetesjournals.org |

Chemotherapy-Induced Peripheral Neuropathy (CIPN): CIPN is a common and debilitating side effect of certain cancer treatments. mdpi.comgreenmedinfo.com Research suggests that PEA may offer a protective and restorative effect on nerve fibers damaged by chemotherapy agents like paclitaxel (B517696) and oxaliplatin. mdpi.comresearchgate.net Animal studies have demonstrated that PEA can reverse the mechanical allodynia and hyperalgesia associated with paclitaxel-induced neuropathy. mdpi.com In clinical settings, PEA treatment has been associated with improvements in myelinated nerve fiber function in patients with CIPN. researchgate.net One study involving patients with multiple myeloma undergoing chemotherapy found that PEA significantly improved pain and neurophysiological measures related to myelinated nerve fibers. researchgate.net However, another study on established CIPN did not find a significant improvement with PEA. nih.gov

| Study Type | Chemotherapy Agents | Key Findings | Reference |

|---|---|---|---|

| Animal Study (Mice) | Paclitaxel | PEA reversed mechanical allodynia and hyperalgesia. | mdpi.com |

| Clinical Study | Thalidomide, Bortezomib | PEA significantly improved pain and myelinated nerve fiber function. | researchgate.net |

| Randomized, Double-Blind Phase II Pilot Study | Paclitaxel, Oxaliplatin, Cisplatin | PEA failed to improve established CIPN. | nih.gov |

Inflammatory Pain States

PEA's well-documented anti-inflammatory properties make it a candidate for managing inflammatory pain conditions. mdpi.comclinicaltrials.gov It can inhibit the release of pro-inflammatory mediators from mast cells and modulate the activity of other immune cells involved in the inflammatory cascade. nih.govoup.com By targeting neuroinflammation, PEA can alleviate pain associated with conditions like rheumatoid arthritis and other chronic inflammatory diseases. clinicaltrials.govmdpi.com Animal models of inflammatory pain have shown that PEA can produce synergistic analgesic effects when combined with other drugs. mdpi.com

Fibromyalgia

Fibromyalgia is a complex chronic pain disorder for which PEA has been explored as a therapeutic option. mpainjournal.comconsensus.app Observational studies have suggested that PEA, when added to standard treatments like duloxetine (B1670986) and pregabalin, can lead to significant improvements in pain symptoms and quality of life for fibromyalgia patients. customcompounding.com.aunih.govresearchgate.net One study reported a statistically significant decrease in the Visual Analogue Pain Score and an increase in the Quality of Life score in a large cohort of fibromyalgia patients treated with ultramicronized PEA. customcompounding.com.au

| Study Type | Intervention | Key Findings | Reference |

|---|---|---|---|

| Prospective and Retrospective Observational Studies | PEA added to Duloxetine + Pregabalin | Significant improvement in pain symptoms compared to Duloxetine + Pregabalin alone. | nih.govresearchgate.net |

| Observational Study | Ultramicronized PEA | Statistically significant decrease in Visual Analogue Pain Score and increase in Quality of Life score. | customcompounding.com.au |

Migraine and Other Headache Disorders

Recent research has begun to investigate the potential of PEA in the management of migraines and other headache disorders. mpainjournal.comthefunctionalmedicinecenter.com Studies suggest that PEA may help to reduce the frequency, duration, and intensity of migraine attacks. mpainjournal.comfrontiersin.org A randomized controlled trial found that PEA supplementation resolved more headaches and resulted in lower pain scores compared to a placebo. thefunctionalmedicinecenter.comexamine.com There was also a significant reduction in the use of rescue medication. thefunctionalmedicinecenter.comexamine.com The proposed mechanisms involve PEA's anti-inflammatory actions and its ability to inhibit mast cell degranulation, which is relevant to the pathophysiology of migraine. frontiersin.orgnutraingredients.com A combination of PEA with melatonin (B1676174) has also shown promise in the preventive therapy of migraine. frontiersin.orgnutraingredients.comexamine.com

| Study Type | Intervention | Key Findings | Reference |

|---|---|---|---|

| Randomized Controlled Trial | PEA | Resolved more headaches at 2 and 8 hours; lower pain scores; reduced use of rescue medication. | thefunctionalmedicinecenter.comexamine.com |

| Randomized, Double-Blind, Placebo-Controlled Trial | PEA + Melatonin | Significant reduction in migraine frequency, duration, and intensity after 3 months. | frontiersin.orgnutraingredients.com |

Mechanisms of Antinociception (Peripheral and Central)

The antinociceptive, or pain-relieving, effects of Palmitoylethanolamide are mediated through a variety of peripheral and central mechanisms. mdpi.com While it does not bind directly to classical cannabinoid receptors, it is considered part of the extended endocannabinoid system. mdpi.com One of its key mechanisms is the "entourage effect," where it indirectly stimulates endocannabinoid signaling by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). mdpi.comresearchgate.net This leads to higher levels of AEA in tissues, enhancing its analgesic actions. mdpi.com

Peripheral Mechanisms: At the peripheral level, PEA has been shown to induce antinociception through the activation of ATP-sensitive potassium (K+) channels. nih.gov This effect was demonstrated in a study where the antinociceptive action of PEA was blocked by a selective blocker of these channels. nih.gov PEA also interacts with peroxisome proliferator-activated receptor-alpha (PPAR-α), and activation of this receptor is involved in its anti-inflammatory and analgesic effects. nih.govnih.gov Additionally, PEA can indirectly activate the transient receptor potential vanilloid type 1 (TRPV1) channel, which plays a role in modulating inflammation and pain. nih.govfrontiersin.org The desensitization of TRPV1 channels is a known mechanism for analgesia. nih.gov PEA's ability to modulate mast cell degranulation at the site of injury or inflammation is another important peripheral mechanism that contributes to its anti-inflammatory and pain-relieving properties. mdpi.com

Synergistic Analgesic Effects with Conventional Pharmacotherapies

A significant aspect of the therapeutic potential of Palmitoylethanolamide is its ability to act synergistically with conventional analgesic drugs, potentially enhancing their efficacy while allowing for the use of lower doses, which may minimize side effects. dntb.gov.uanih.gov This synergistic interaction has been demonstrated in preclinical studies with opioids and other classes of analgesics. dntb.gov.uanih.gov

In a study using the formalin test in mice, a model of persistent pain, the combination of PEA and morphine was found to produce a synergistic antinociceptive effect. dntb.gov.ua Similarly, a synergistic interaction was observed between PEA and gabapentin (B195806) in the same pain model. dntb.gov.ua This suggests that PEA could be a valuable adjunct to these commonly prescribed pain medications. dntb.gov.ua

Another investigation focused on the interaction between PEA and tramadol (B15222), an opioid analgesic. nih.gov The study found that the combination of PEA and tramadol produced a significant synergistic antinociceptive effect. nih.gov The isobolographic analysis revealed that the experimental effective dose of the combination was significantly smaller than the theoretically calculated additive dose, confirming a synergistic interaction. nih.gov The mechanisms underlying this synergy were found to involve the opioid receptor, TRPV1 channels, and PPAR-α. nih.gov Importantly, the sedative effect of the PEA and tramadol combination was less than that observed with individual treatments. nih.gov

These findings suggest that combining PEA with conventional pharmacotherapies could be a promising strategy for pain management. dntb.gov.uanih.gov PEA is often used in conjunction with other molecules that have antioxidant or analgesic properties to treat both acute and chronic inflammatory conditions. researchgate.netmdpi.com The ability of PEA to enhance the analgesic effects of other drugs highlights its potential to improve current pain treatment regimens. dntb.gov.ua

Table 2: Synergistic Effects of Palmitoylethanolamide with Conventional Analgesics

| Conventional Drug | Animal Model | Key Finding | Mechanism of Synergy | Reference |

|---|---|---|---|---|

| Morphine | Formalin test in mice | Synergistic antinociceptive effect. | Not specified in detail. | dntb.gov.ua |

| Gabapentin | Formalin test in mice | Synergistic antinociceptive effect. | Not specified in detail. | dntb.gov.ua |

| Tramadol | Formalin test in mice | Synergistic antinociceptive interaction. | Involvement of opioid receptor, TRPV1, and PPAR-α. | nih.gov |

Neuroprotective Effects and Applications in Neurological Disorders

Neurodegenerative Diseases

Palmitoylethanolamide has emerged as a promising agent in the context of neurodegenerative diseases due to its demonstrated neuroprotective and anti-inflammatory properties. nih.govnih.gov Neuroinflammation is increasingly recognized as a key player in the pathophysiology of various neurodegenerative disorders, including Alzheimer's disease, and may alter synaptic transmission, contributing to the progression of neurodegeneration. mdpi.com PEA has been shown to be effective in reducing neuroinflammation and neurodegeneration in several in vitro and in vivo models. unich.it

In the context of Alzheimer's disease (AD), a primary focus of research has been on the effects of PEA on the neurotoxicity induced by beta-amyloid (Aβ) peptides, a hallmark of the disease. nih.govnih.gov In vitro studies have shown that PEA can protect against Aβ-induced toxicity in primary cultures of cortical neurons and astrocytes. nih.gov PEA pretreatment was found to counteract the negative effects of Aβ on cell viability. nih.gov It achieves this, in part, by blunting the activation of astrocytes induced by Aβ, which in turn improves neuronal survival. nih.govfrontiersin.org This neuroprotective effect is mediated, at least partially, through the activation of PPAR-α. nih.gov

Chronic administration of ultramicronized PEA (um-PEA) in a triple-transgenic mouse model of AD (3xTg-AD) has been shown to rescue cognitive deficits. unich.it This cognitive improvement was associated with a reduction in neuroinflammation and oxidative stress. unich.it Furthermore, biochemical analyses revealed that long-term um-PEA treatment reduced the formation of Aβ and the phosphorylation of tau protein, another key pathological feature of AD. frontiersin.orgnih.gov These effects were linked to a normalization of astrocytic function and a rebalancing of glutamatergic transmission. frontiersin.orgnih.gov

Recent research has also shed light on the connection between gut health and Alzheimer's disease, with intestinal dysfunctions being a recognized comorbidity. frontiersin.org In a mouse model of AD, PEA has been shown to counteract enteric inflammation and bowel motor dysfunctions. nih.govnih.gov Treatment with PEA led to an improvement in colonic motor activity and the integrity of the intestinal epithelial barrier. frontiersin.orgnih.gov It also reduced the accumulation of Aβ in the colon and lowered levels of circulating inflammatory markers. frontiersin.orgnih.gov These findings suggest that PEA can alleviate the intestinal abnormalities associated with AD, representing a novel therapeutic avenue for managing the broader spectrum of symptoms in this neurodegenerative disease. nih.govfrontiersin.org

Table 3: Effects of Palmitoylethanolamide in Alzheimer's Disease Models

| Model | Key Findings | Potential Mechanisms | Reference |

|---|---|---|---|

| In vitro (cortical neurons & astrocytes) | Protected against Aβ-induced toxicity and improved neuronal survival. | Blunting of Aβ-induced astrocyte activation; PPAR-α activation. | nih.govfrontiersin.orgnih.gov |

| 3xTg-AD Mouse Model (chronic um-PEA) | Rescued cognitive deficits; reduced Aβ formation and tau phosphorylation. | Reduced neuroinflammation and oxidative stress; normalized astrocytic function; rebalanced glutamatergic transmission. | frontiersin.orgunich.itnih.gov |

| SAMP8 Mouse Model (AD with enteric dysfunction) | Improved colonic motor activity and intestinal barrier integrity; reduced colonic Aβ accumulation. | Counteracted enteric glial hyperactivation; reduced enteric inflammation. | nih.govfrontiersin.orgnih.gov |

Parkinson's Disease Models

Palmitoylethanolamide (PEA) has demonstrated significant neuroprotective effects in various preclinical models of Parkinson's disease (PD), primarily by targeting neuroinflammation, oxidative stress, and neuronal death. The most commonly utilized models in this research are the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and the 6-hydroxydopamine (6-OHDA) induced models, which replicate key pathological features of PD in rodents.

In the MPTP model, which induces biochemical and cellular alterations similar to idiopathic PD, PEA treatment has been shown to protect against neurotoxicity. mdpi.com Specifically, PEA administration reduced the activation of microglia and astrocytes, mitigated oxidative stress, and preserved protein dynamics within the substantia nigra, a brain region critically affected in PD. mdpi.com This neuroprotection translated to a reversal of motor deficits in the treated animals. mdpi.com The neuroprotective effects of PEA appear to be at least partially dependent on the peroxisome proliferator-activated receptor-alpha (PPAR-α), as the absence of this receptor was found to worsen MPTP-induced toxicity. mdpi.comnih.gov Pre-treatment with micronized PEA (m-PEA) in an MPTP model not only improved behavioral deficits and the expression of tyrosine hydroxylase (a key enzyme in dopamine (B1211576) synthesis) and dopamine transporter, but also reduced pro-inflammatory cytokines and stimulated neurogenesis in the hippocampus. mdpi.com

Further research using a derivative, 2-pentadecyl-2-oxazoline (B1252923) (PEA-OXA), in the MPTP model, has shown that daily oral supplementation can lessen behavioral disturbances and the neurodegeneration of the dopaminergic pathway. mdpi.com This was evidenced by the prevention of dopamine depletion, increased activity of tyrosine hydroxylase and dopamine transporter, and a decrease in α-synuclein aggregation and the expression of pro-inflammatory enzymes. mdpi.com

In the 6-OHDA-induced model of PD, PEA treatment improved behavioral impairments and increased the expression of tyrosine hydroxylase in the striatum, indicating a preserving effect on dopaminergic neurons. nih.govnih.gov Additionally, PEA was observed to reduce the expression of pro-inflammatory enzymes like inducible nitric oxide synthase and cyclooxygenase-2, and modulate markers of apoptosis, highlighting its role in controlling neuroinflammation and cell death. nih.govnih.gov

| Animal Model | Key Findings | Molecular Mechanisms |

|---|---|---|

| MPTP-induced Parkinson's Disease | Protected against the loss of tyrosine hydroxylase positive neurons; Reversed motor deficits. nih.gov | Reduced microglial and astrocyte activation; Decreased oxidative stress. mdpi.com |

| 6-OHDA-induced Parkinson's Disease | Improved behavioral impairments; Preserved dopaminergic neurons. nih.gov | Reduced expression of pro-inflammatory enzymes (iNOS, COX-2); Modulated pro- and anti-apoptotic markers. nih.govnih.gov |

Multiple Sclerosis and Experimental Autoimmune Encephalomyelitis (EAE)

In the context of multiple sclerosis (MS), research has primarily focused on the experimental autoimmune encephalomyelitis (EAE) model, which mimics the inflammatory demyelinating conditions of MS. Studies have largely investigated a co-ultramicronized composite of PEA with the flavonoid luteolin (B72000) (co-ultraPEALut).

Daily administration of co-ultraPEALut in a mouse model of EAE, initiated at the onset of clinical signs, resulted in a dose-dependent improvement in neurological scores. mdpi.comnih.gov This clinical improvement was associated with a significant reduction in the gene expression of pro-inflammatory mediators and receptors in the brainstem and cerebellum. nih.govnih.gov Specifically, the treatment downregulated the increased messenger RNA (mRNA) expression of serum amyloid A1, tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interferon-gamma (IFN-γ) at 14 days post-immunization. nih.gov

Furthermore, co-ultraPEALut treatment was found to downregulate the expression of Toll-like receptor 2, formyl peptide receptor 2, and key molecules involved in T-cell activation, as well as the cannabinoid receptor CB2, which were all upregulated in the EAE model. nih.gov Beyond its anti-inflammatory effects, co-ultraPEALut has been shown to promote the maturation of oligodendrocyte precursor cells, the cells responsible for myelination in the central nervous system. This was evidenced by an increased expression of myelin basic protein. researchgate.net

| Compound | Key Findings | Molecular Mechanisms |

|---|---|---|

| Co-ultramicronized PEA/Luteolin (co-ultraPEALut) | Dose-dependently improved clinical scores. nih.gov | Reduced mRNA expression of pro-inflammatory cytokines (TNF-α, IL-1β, IFN-γ); Downregulated inflammatory receptors. nih.govnih.gov |

| Co-ultramicronized PEA/Luteolin (co-ultraPEALut) | Facilitated the development of oligodendrocyte precursor cells. | Increased expression of myelin basic protein. researchgate.net |

Amyotrophic Lateral Sclerosis (ALS)

Amyotrophic lateral sclerosis (ALS) is a neurodegenerative disease characterized by significant spinal inflammation, with microglia and mast cells playing a notable role. While preclinical data in animal models of ALS are emerging, some human studies suggest a potential benefit of PEA. Oral supplementation with ultramicronized PEA (um-PEA) in an ALS patient was reported to lead to improvements in the clinical picture, including muscle tone, as well as respiratory and motor functions, which was attributed to PEA's ability to control neuroinflammation. A larger clinical trial involving ALS patients demonstrated that a six-month administration of um-PEA, as an adjunct to standard therapy with riluzole, significantly slowed the decline in lung function and the worsening of ALS symptoms.

Vascular Dementia and Cerebral Ischemia

The therapeutic potential of PEA has been explored in models of vascular dementia and cerebral ischemia, with a focus on its neuroprotective and anti-inflammatory properties. In a rat model of transient middle cerebral artery occlusion (MCAo), a common model for ischemic stroke, treatment with PEA after the ischemic event reduced brain edema and infarct size. nih.gov This was accompanied by improvements in histological outcomes and a reduction in apoptosis, as indicated by changes in Bax and Bcl-2 levels. nih.gov

PEA treatment also inhibited the infiltration of astrocytes and restored the reduced expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell-derived neurotrophic factor (GDNF). nih.gov Furthermore, PEA was found to inhibit the increased expression of pro-inflammatory signaling molecules like pJNK and nuclear factor-kappa B (NF-κB), as well as the degradation of IκB-α. nih.gov These molecular changes were associated with improved neurobehavioral functions in the PEA-treated animals. nih.gov

A co-ultramicronized formulation of PEA with luteolin (co-ultraPEALut) has also been investigated in the MCAo model. Post-ischemic treatment with co-ultraPEALut similarly led to reduced brain edema and infarct volume, improved neurobehavioral outcomes, and a decreased expression of pro-inflammatory and astrocyte markers. nih.gov A derivative, N-palmitoylethanolamide-oxazoline (PEA-OXA), has shown neuroprotective effects in a model of transient MCAo in diabetic rats, where it significantly reduced lesion size and histological damage. mdpi.com

| Animal Model | Compound | Key Findings | Molecular Mechanisms |

|---|---|---|---|

| Middle Cerebral Artery Occlusion (MCAo) in rats | Palmitoylethanolamide (PEA) | Reduced brain edema and infarct volume; Improved neurobehavioral functions. nih.gov | Inhibited astrocyte infiltration; Restored expression of BDNF and GDNF; Inhibited pJNK and NF-κB expression. nih.gov |

| Middle Cerebral Artery Occlusion (MCAo) in rats | Co-ultramicronized PEA/Luteolin (co-ultraPEALut) | Reduced brain edema and infarct volume; Improved neurobehavioral functions. nih.gov | Reduced expression of pro-inflammatory and astrocyte markers. nih.gov |

| Middle Cerebral Artery Occlusion (MCAo) in diabetic rats | N-palmitoylethanolamide-oxazoline (PEA-OXA) | Significantly reduced lesion size and histological damage. mdpi.com | Reduced mast cell activation and degranulation. mdpi.com |